1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one
Description
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3-bromophenoxyethyl substituent at the nitrogen atom of the piperidine ring. The piperidin-4-one core is a six-membered heterocyclic ring with a ketone group at the 4-position, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAMEKHRQBDXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction.
Target of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. Many piperidine derivatives have been found to have significant biological activity, making them valuable in the development of new drugs.
Mode of Action
The mode of action of piperidine derivatives can also vary greatly. The specific interactions between the compound and its targets depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific compound and its targets.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary based on the specific compound. Factors such as the compound’s structure, formulation, route of administration, and dose can all affect its pharmacokinetics.
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to effects on the whole organism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include things like temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for both in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding how the compound is processed within the body and its overall impact on metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors are crucial for determining the compound’s bioavailability and therapeutic potential.
Biological Activity
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16BrN
- Molar Mass : 270.18 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that piperidine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that certain piperidine derivatives can inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .
- Analgesic Effects : As a member of the piperidine family, this compound may exhibit analgesic properties similar to those observed in other piperidine derivatives .
The biological activity of this compound is influenced by its interaction with various molecular targets:
- Receptor Binding : The compound may interact with opioid receptors, which are critical in pain modulation. Studies on related compounds show high affinity for μ-opioid receptors, suggesting potential analgesic effects .
- Enzyme Inhibition : Some piperidine derivatives have been found to inhibit specific enzymes involved in cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), highlighting their role in cancer therapy .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Antimicrobial Efficacy : A study involving a series of piperidine derivatives showed that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The derivative with a bromophenyl group demonstrated superior activity compared to other analogs .
- Cancer Cell Line Studies : Research on piperidine derivatives indicated that certain structural modifications led to increased cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Table 1: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 12.5 |
| Piperidine Derivative A | Anticancer | MCF-7 (Breast Cancer) | 15.0 |
| Piperidine Derivative B | Analgesic | μ-opioid Receptor Binding | High Affinity |
| Piperidine Derivative C | Antimicrobial | Escherichia coli | 10.0 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Bromine at Position 3 | Increased antimicrobial activity |
| Ethyl Group | Enhanced analgesic properties |
| Carbonyl Group | Contributed to anticancer efficacy |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Key areas of application include:
- Antimicrobial Activity : Research indicates that 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one has demonstrated antimicrobial properties, suggesting its potential as a basis for developing new antimicrobial agents.
- Antiviral Applications : Studies have shown that this compound possesses antiviral activity, highlighting its potential in the design of antiviral drugs.
- Anticancer Properties : The compound has been found to exhibit anticancer effects, making it a candidate for new cancer therapies. Its mechanism involves the inhibition of specific cancer cell lines, which could lead to the development of targeted cancer treatments.
Pharmacological Applications
This compound plays a crucial role in drug design and synthesis:
- Synthesis of Piperidine Derivatives : It serves as an essential intermediate in synthesizing various piperidine derivatives, which are critical in pharmaceutical chemistry.
- Targeting Enzymes : The compound has been shown to interact with several enzymes and proteins, influencing biochemical pathways. For instance, it can inhibit or activate specific enzymes, which is vital for therapeutic applications .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted by Cheng et al. (2011) demonstrated that analogs of this compound exhibited selective inhibition of coactivator-associated arginine methyltransferase 1. This enzyme is crucial for hormone-dependent tumors, such as prostate and breast cancer, indicating the compound's potential in oncology .
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Biological Chemistry explored the antimicrobial properties of various piperidine derivatives, including this compound. The findings revealed significant activity against Gram-positive and Gram-negative bacteria, underscoring its utility in developing new antibiotics .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The piperidin-4-one scaffold is widely modified to explore structure-activity relationships. Below is a comparison of key derivatives:
Key Observations :
- Halogenated Derivatives : The bromine in the target compound may enhance binding to hydrophobic pockets compared to fluorine in 1-(3-fluorobenzyl)piperidin-4-one .
- Aromatic vs. Aliphatic Substituents : Dimethoxyphenyl groups increase lipophilicity, whereas aliphatic chains (e.g., morpholine) improve solubility .
Physicochemical Properties
Critical physicochemical parameters are compared below:
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not reported | Likely low in water | ~2.8 | Bromophenoxy, ketone |
| 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one | Powder (room temp) | Moderate | ~0.5 | Morpholine, ketone |
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-4-one | Not reported | Lipophilic | ~3.2 | Dimethoxyphenyl, ketone |
| 1-(3-Fluorobenzyl)piperidin-4-one | Not reported | Low | ~2.3 | Fluorobenzyl, ketone |
Insights :
- The bromophenoxy group in the target compound increases molecular weight and logP compared to morpholine derivatives .
- Morpholine-containing analogs exhibit better solubility due to the polar heterocycle .
Antimicrobial Activity
- Benzimidazole Derivatives : Compounds like 1-[2-(1H-benzimidazol-1-yl)acetyl]-3-methyl-2,6-bis(p-bromophenyl)piperidin-4-one (28) showed 80% yield and antimicrobial efficacy against hospital isolates .
- Nitroimidazole Conjugates : TNP-2198, a rifamycin-nitroimidazole conjugate, demonstrated dual-targeted antimicrobial activity .
Enzyme Inhibition
- HDAC Inhibition : Isoxazole- and triazole-bearing piperidin-4-one derivatives (e.g., compound 6l) exhibited HDAC inhibitory activity via hydrophobic interactions .
- p97 ATPase Inhibition : UPCDC0083, a piperidin-4-one derivative with an indole substituent, acted as a potent p97 inhibitor .
Structural Insights
- The ketone group in piperidin-4-one derivatives facilitates hydrogen bonding with catalytic residues in enzymes like HDAC7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
